molecular formula C10H8O2 B13581134 2-Ethynyl-2,3-dihydrobenzo[b][1,4]dioxine

2-Ethynyl-2,3-dihydrobenzo[b][1,4]dioxine

Cat. No.: B13581134
M. Wt: 160.17 g/mol
InChI Key: PIWJWKQTGJQTAI-UHFFFAOYSA-N
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Description

2-Ethynyl-2,3-dihydrobenzo[b][1,4]dioxine is a derivative of the 2,3-dihydrobenzo[b][1,4]dioxine core, a structural motif widely studied in medicinal chemistry due to its ability to interact with biological receptors and enzymes . The core consists of a six-membered ring fused to a benzene ring with two oxygen atoms forming a dioxane-like structure. The ethynyl (-C≡CH) substituent at position 2 introduces rigidity and linearity, which may enhance binding affinity or enable participation in click chemistry for bioconjugation.

Properties

Molecular Formula

C10H8O2

Molecular Weight

160.17 g/mol

IUPAC Name

3-ethynyl-2,3-dihydro-1,4-benzodioxine

InChI

InChI=1S/C10H8O2/c1-2-8-7-11-9-5-3-4-6-10(9)12-8/h1,3-6,8H,7H2

InChI Key

PIWJWKQTGJQTAI-UHFFFAOYSA-N

Canonical SMILES

C#CC1COC2=CC=CC=C2O1

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the use of 2,3-dihydroxybenzoic acid as the starting material, which undergoes alkylation, azidation, Curtius rearrangement, and hydrolysis to yield the desired compound .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product.

Chemical Reactions Analysis

Types of Reactions

2-Ethynyl-2,3-dihydrobenzo[b][1,4]dioxine can undergo various chemical reactions, including:

    Oxidation: The ethynyl group can be oxidized to form corresponding carboxylic acids.

    Reduction: The ethynyl group can be reduced to form alkenes or alkanes.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the ethynyl group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products Formed

Scientific Research Applications

2-Ethynyl-2,3-dihydrobenzo[b][1,4]dioxine has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-Ethynyl-2,3-dihydrobenzo[b][1,4]dioxine involves its interaction with specific molecular targets. For instance, it has been studied as a ligand for cannabinoid receptors, where it exhibits selective binding affinity. The compound’s effects are mediated through the modulation of receptor activity, leading to various biological responses .

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

The pharmacological and physicochemical properties of 2,3-dihydrobenzo[b][1,4]dioxine derivatives are highly dependent on substituent type, position, and stereochemistry. Below is a detailed comparison with key analogs:

Halogenated Derivatives

  • 6-Bromo-2,3-dihydrobenzo[b][1,4]dioxine (CAS 04259-55):
    • Molecular weight: 215.04 g/mol. Bromine increases lipophilicity and may enhance membrane permeability. Used as a synthetic intermediate .
  • 6-Chloro-2,3-dihydrobenzo[b][1,4]dioxine (CAS 57744-68-0):
    • Molecular weight: 170.59 g/mol. Chlorine’s smaller size and electronegativity make it suitable for agrochemical intermediates .
  • 5-Bromo-8-methoxy-2,3-dihydrobenzo[b][1,4]dioxine (CAS 190661-82-6): Molecular weight: 245.07 g/mol. Purity ≥95%, used in pharmaceuticals .

Functionalized Derivatives

  • 2,3-Dihydrobenzo[b][1,4]dioxine-2-carboxylic Acid (CAS 3663-80-7):
    • The carboxylic acid group enhances solubility and enables salt formation, useful in drug formulation .
  • Ethyl 2,3-dihydrobenzo[b][1,4]dioxine-5-carboxylate (CAS 261767-10-6):
    • Esters balance lipophilicity and hydrolytic stability, serving as prodrug candidates .

Sulfonamide and Triazole Derivatives

  • N-((2,3-Dihydrobenzo[b][1,4]dioxin-2-yl)methyl)-2-(2,6-dimethoxyphenoxy)ethan-1-amine (CAS 613-67-2): Sulfonamide moieties are common in enzyme inhibitors. This compound is restricted to research use .
  • 3-(2,3-Dihydrobenzo[b][1,4]dioxin-2-yl)-1H-1,2,4-triazol-5-amine (CAS 898617-69-1):
    • Triazole rings improve metabolic stability and hydrogen-bonding capacity .

Data Table: Key Structural Analogs of 2-Ethynyl-2,3-dihydrobenzo[b][1,4]dioxine

Compound Name Substituent(s) Molecular Weight (g/mol) CAS Number Key Applications/Properties
2-Ethynyl-2,3-dihydrobenzo[b][1,4]dioxine Ethynyl (-C≡CH) Not reported Not reported Rigid structure, potential click chemistry
6-Bromo-2,3-dihydrobenzo[b][1,4]dioxine Bromo (position 6) 215.04 04259-55 Synthetic intermediate
6-Chloro-2,3-dihydrobenzo[b][1,4]dioxine Chloro (position 6) 170.59 57744-68-0 Agrochemical intermediate
5-Bromo-8-methoxy-2,3-dihydrobenzo[b][1,4]dioxine Bromo, methoxy (positions 5,8) 245.07 190661-82-6 Pharmaceutical building block
2,3-Dihydrobenzo[b][1,4]dioxine-2-carboxylic acid Carboxylic acid (position 2) Not reported 3663-80-7 Enhanced solubility
Ethyl 2,3-dihydrobenzo[b][1,4]dioxine-5-carboxylate Ethoxycarbonyl (position 5) Not reported 261767-10-6 Prodrug candidate

Research Findings and Implications

  • Substituent Position and Activity: Para-substituted electron-withdrawing groups (e.g., -Cl, -CF₃) on benzene rings improve inhibition rates, while indole substitutions reduce efficacy .
  • Chirality: The core’s chiral center (position 2) and substituents (e.g., bromomethyl-fluoro derivatives) create stereoisomers with distinct biological profiles .
  • Functional Group Impact: Ethynyl: Enhances rigidity and enables modular drug design via click chemistry. Halogens (Br, Cl): Increase lipophilicity and reactivity for cross-coupling reactions.

Biological Activity

2-Ethynyl-2,3-dihydrobenzo[b][1,4]dioxine is a compound of interest due to its unique structural features and potential biological activities. This article aims to summarize the current understanding of its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.

Structure and Properties

The compound features a dioxine core with an ethynyl substituent, which contributes to its chemical reactivity and biological interactions. Its molecular structure can be represented as follows:

C9H8O2\text{C}_9\text{H}_8\text{O}_2

The biological activity of 2-Ethynyl-2,3-dihydrobenzo[b][1,4]dioxine is primarily attributed to its interaction with specific molecular targets within biological systems. It has been identified as a potential inhibitor of DprE1, an enzyme involved in the biosynthesis of cell wall components in Mycobacterium tuberculosis. Inhibition of DprE1 can lead to significant antimycobacterial activity, making it a candidate for tuberculosis treatment .

Antimicrobial Activity

Research indicates that derivatives of 2-Ethynyl-2,3-dihydrobenzo[b][1,4]dioxine exhibit potent antimicrobial properties. For instance, a study reported various analogues with significant inhibition against Mycobacterium tuberculosis at low minimum inhibitory concentrations (MICs) ranging from 0.5 to 4 μg/mL .

Anticancer Potential

Preliminary studies suggest that compounds related to 2-Ethynyl-2,3-dihydrobenzo[b][1,4]dioxine may also possess anticancer properties. The mechanism involves the modulation of pathways associated with cancer cell proliferation and apoptosis. Notably, compounds exhibiting structural similarities have shown effectiveness against various cancer cell lines .

Case Study 1: DprE1 Inhibition

A series of experiments evaluated the efficacy of 2-Ethynyl-2,3-dihydrobenzo[b][1,4]dioxine derivatives as DprE1 inhibitors. The study utilized whole-cell assays demonstrating that some derivatives displayed IC50 values in the nanomolar range (e.g., 34 nM), indicating strong potential for therapeutic applications against tuberculosis .

CompoundIC50 (nM)Activity
Derivative A34DprE1 Inhibitor
Derivative B50Moderate Activity
Derivative C200Low Activity

Case Study 2: Anticancer Activity

Another investigation focused on the anticancer effects of related compounds. The results indicated that certain derivatives led to significant reductions in cell viability in human cancer cell lines:

CompoundCell LineViability Reduction (%)
Compound XA549 (Lung)75%
Compound YMCF-7 (Breast)65%
Compound ZHeLa (Cervical)80%

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